molecular formula C10H18ClNO2 B2845165 Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride CAS No. 2387595-51-7

Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride

Cat. No. B2845165
CAS RN: 2387595-51-7
M. Wt: 219.71
InChI Key: CWEPWLIEXKFQOF-UHFFFAOYSA-N
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Description

“Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride” is a chemical compound that contains the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Mechanism of Action

Target of Action

The primary target of Methyl 2-(3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids, which share the same core structure, are known for their diverse biological activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways . The downstream effects would depend on the specific biological activity of the compound.

Result of Action

The specific molecular and cellular effects of Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may have similar effects .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . As such, future research may focus on the development of new synthetic methodologies and the exploration of its biological activities.

properties

IUPAC Name

methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-9-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPWLIEXKFQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride

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